molecular formula C7H12N2O2S B1437795 rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid CAS No. 1212223-21-6

rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid

Cat. No.: B1437795
CAS No.: 1212223-21-6
M. Wt: 188.25 g/mol
InChI Key: VWVFOUCGKCYTEJ-UHNVWZDZSA-N
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Description

Rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity :

    • A study by Bahekar and Shinde (2004) focused on synthesizing a series of compounds similar to rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid and evaluating their anti-inflammatory activities. Some of these compounds exhibited moderate anti-inflammatory activity, showing the potential for therapeutic applications in inflammation-related conditions (Bahekar & Shinde, 2004).
  • Enzymatic Synthesis Applications :

    • Henkel, Kunath, and Schick (1995) described the chemo-enzymatic synthesis of a mosquito oviposition attractant pheromone, showcasing an application of a compound structurally related to this compound in the field of biochemistry and entomology (Henkel, Kunath, & Schick, 1995).
  • Chemical Synthesis and Functionalization :

    • The work of Jakubkienė, Paulauskaite, and Vainilavicius (2007) involved synthesizing a 4-thioxo derivative of a similar compound and studying its interactions with various nucleophiles. This research highlights the compound's utility in chemical synthesis and the study of its reaction mechanisms (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).
  • Crystal Structure and Theoretical Calculation :

    • A study by Ren et al. (2006) on a similar compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, focused on its synthesis, crystal structure, and theoretical calculations. This research provides valuable insights into the structural and electronic properties of such compounds, which can be crucial for their application in materials science and drug design (Ren et al., 2006).
  • Potential in Pharmaceutical Applications :

    • The study of the absorption, metabolism, and excretion of rosmarinic acid after intake in humans by Baba et al. (2005) is relevant as it provides insights into how related compounds might behave in biological systems. Understanding these pharmacokinetic properties is essential for developing pharmaceutical applications (Baba et al., 2005).

Properties

IUPAC Name

2-[(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4-2-5(3-6(10)11)9-7(12)8-4/h4-5H,2-3H2,1H3,(H,10,11)(H2,8,9,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVFOUCGKCYTEJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 2
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 3
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 4
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 5
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 6
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid

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